2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one
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Overview
Description
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one is a heterocyclic compound that features a pyrimidoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3-nitrobenzaldehyde and a suitable amine.
Cyclization Reaction: The key step involves the cyclization of the intermediates under acidic or basic conditions to form the pyrimidoazepine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, scalable purification methods, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: Further cyclization reactions can be performed to modify the core structure.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acidic or basic conditions depending on the desired modification.
Major Products
Reduction: 2-(3-Aminophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one: Unique due to its specific substitution pattern and core structure.
2-(3-Aminophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one: Similar but with an amino group instead of a nitro group.
Other Pyrimidoazepines: Various derivatives with different substituents on the phenyl ring or modifications to the core structure.
Uniqueness
The uniqueness of this compound lies in its specific nitro substitution, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one |
InChI |
InChI=1S/C15H15N3O3/c19-15-10-13(11-5-4-6-12(9-11)18(20)21)16-14-7-2-1-3-8-17(14)15/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
ZZXAJOOOQGCSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=CC(=O)N2CC1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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